![molecular formula C20H24N2O2 B5778785 N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide, commonly known as DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential application in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide involves the inhibition of DAAO activity. DAAO is responsible for the metabolism of D-serine, which is an important co-agonist of the NMDA receptor. Inhibition of DAAO activity leads to an increase in the concentration of D-serine, which enhances the activity of the NMDA receptor. This, in turn, leads to an improvement in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and memory in animal models. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments include its potential application in the treatment of various neurological disorders and its ability to improve cognitive function and memory. However, there are also limitations to using this compound in lab experiments. One limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide. One direction is to further study its potential application in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. Another direction is to investigate the potential side effects of this compound and to develop strategies to minimize these effects. Additionally, more research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide and its interaction with the NMDA receptor.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide is a complex process that involves several steps. The first step involves the reaction of 2,3-dimethylbenzoyl chloride with 2,2-dimethylpropanoic acid in the presence of a base to form 2,2-dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid. The second step involves the reaction of this compound with ammonia to form N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide has been extensively studied for its potential application in the treatment of various neurological disorders. This compound is known to inhibit the activity of D-amino acid oxidase (DAAO), an enzyme that is involved in the metabolism of D-serine. D-serine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(2,2-dimethylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-8-6-11-17(14(13)2)22-18(23)15-9-7-10-16(12-15)21-19(24)20(3,4)5/h6-12H,1-5H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBWRVKNWHVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.